

What is Substance P(1-7) TFA and its biological function?

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Compound of Interest

Compound Name: Substance P(1-7) TFA

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Substance P(1-7) TFA: A Technical Guide for Researchers

An In-depth Examination of the N-Terminal Fragment of Substance P: From Chemical Properties to Biological Function and Therapeutic Potential

Abstract

Substance P(1-7) is the N-terminal heptapeptide fragment of the neuropeptide Substance P (SP). The trifluoroacetate salt (TFA) is a common formulation for this peptide, enhancing its stability and solubility for research applications. While initially considered an inactive metabolite, Substance P(1-7) has emerged as a biologically active molecule with distinct functions, often acting as a modulator or antagonist of the effects of its parent peptide. This technical guide provides a comprehensive overview of **Substance P(1-7) TFA**, detailing its chemical characteristics, biological functions, and the underlying signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this intriguing peptide fragment in areas such as pain modulation, cardiovascular regulation, and neuroinflammation.

Chemical Properties and Formulation

Substance P(1-7) is a heptapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe.^{[1][2]} The trifluoroacetate (TFA) salt form is commonly used in research due to its ability to

improve the peptide's stability and solubility in aqueous solutions. The presence of the TFA counter-ion does not alter the biological activity of the peptide itself.[3]

Table 1: Physicochemical Properties of **Substance P(1-7) TFA**

Property	Value
Amino Acid Sequence	Arg-Pro-Lys-Pro-Gln-Gln-Phe
Molecular Formula	C43H66F3N13O12
Molecular Weight	1014.06 g/mol [1][2][4]
Appearance	White to off-white solid[1][2]
Solubility	Water (≥ 50 mg/mL), DMSO, PBS (pH 7.2)[1]
Storage	Powder: -20°C to -80°C for long-term storage. In solvent: -20°C for up to 1 month, -80°C for up to 6 months.[1][2]

Biological Function and Mechanism of Action

Substance P(1-7) exhibits a range of biological activities, often counteracting the effects of full-length Substance P. Its primary role is that of a neuromodulator, fine-tuning neuronal responses in the central and peripheral nervous systems.

Pain Modulation

A significant body of research points to the anti-nociceptive (pain-reducing) properties of Substance P(1-7). It has been shown to prevent morphine-induced spontaneous pain behavior through a mechanism involving the spinal NMDA-NO cascade. Unlike its parent molecule, which is pro-nociceptive, the N-terminal fragment SP(1-7) can inhibit the release of excitatory neurotransmitters in the spinal cord.

Cardiovascular Regulation

When applied to the nucleus tractus solitarius, a key region in the brainstem for cardiovascular control, **Substance P(1-7) TFA** induces depressor (blood pressure lowering) and bradycardic

(heart rate slowing) effects.[1][2][5] This suggests a role in the central regulation of blood pressure and heart rate.

Antagonism of Substance P-Induced Behaviors

Substance P(1-7) acts as a potent antagonist to aversive behaviors induced by Substance P and its C-terminal fragments.[1][2] Low picomolar doses of Substance P(1-7) can significantly reduce scratching, biting, and licking behaviors elicited by intrathecal injections of SP.[1][2]

Neuroinflammation and Other Functions

Emerging evidence suggests that Substance P(1-7) may also play a role in modulating neuroinflammatory processes. Its ability to counteract some of the pro-inflammatory effects of Substance P makes it a molecule of interest for neurological diseases with an inflammatory component.

Quantitative Biological Data

The following tables summarize key quantitative data regarding the binding affinity and functional activity of Substance P(1-7).

Table 2: Binding Affinity of Substance P(1-7)

Ligand	Preparation	Receptor/Binding Site	Kd (nM)	Bmax (fmol/mg protein)
[3H]SP(1-7)	Mouse Brain Membranes	SP(1-7) specific site	2.5	29.2
[3H]SP(1-7)	Mouse Spinal Cord Membranes	High-affinity SP(1-7) site	0.03	0.87
[3H]SP(1-7)	Mouse Spinal Cord Membranes	Low-affinity SP(1-7) site	5.4	19.6

Table 3: Functional Activity of Substance P(1-7)

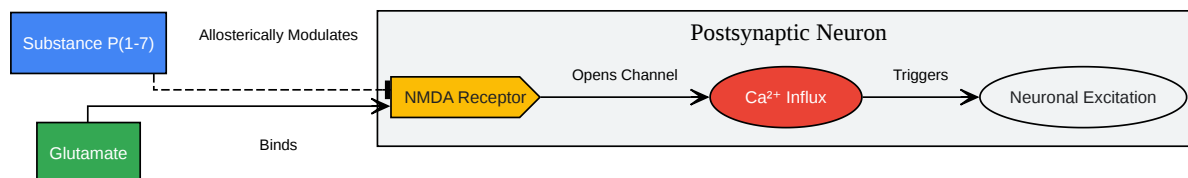
Assay	System	Effect	IC50 / EC50 / Dose
Aversive Behavior Antagonism	In vivo (mice)	Inhibition of SP-induced scratching	1.0-4.0 pmol (i.t.)
Aversive Behavior Antagonism	In vivo (mice)	Inhibition of SP(5-11)-induced scratching	1.0-4.0 pmol (i.t.)
Cardiovascular Regulation	In vivo (rats)	Depressor and bradycardic effects	Not Quantified
NK1 Receptor Internalization	Rat Striatal Slices	Induction of internalization	~10 nM
CCL2 Release	LAD2 Human Mast Cells	Minimal induction	> 10 μ M

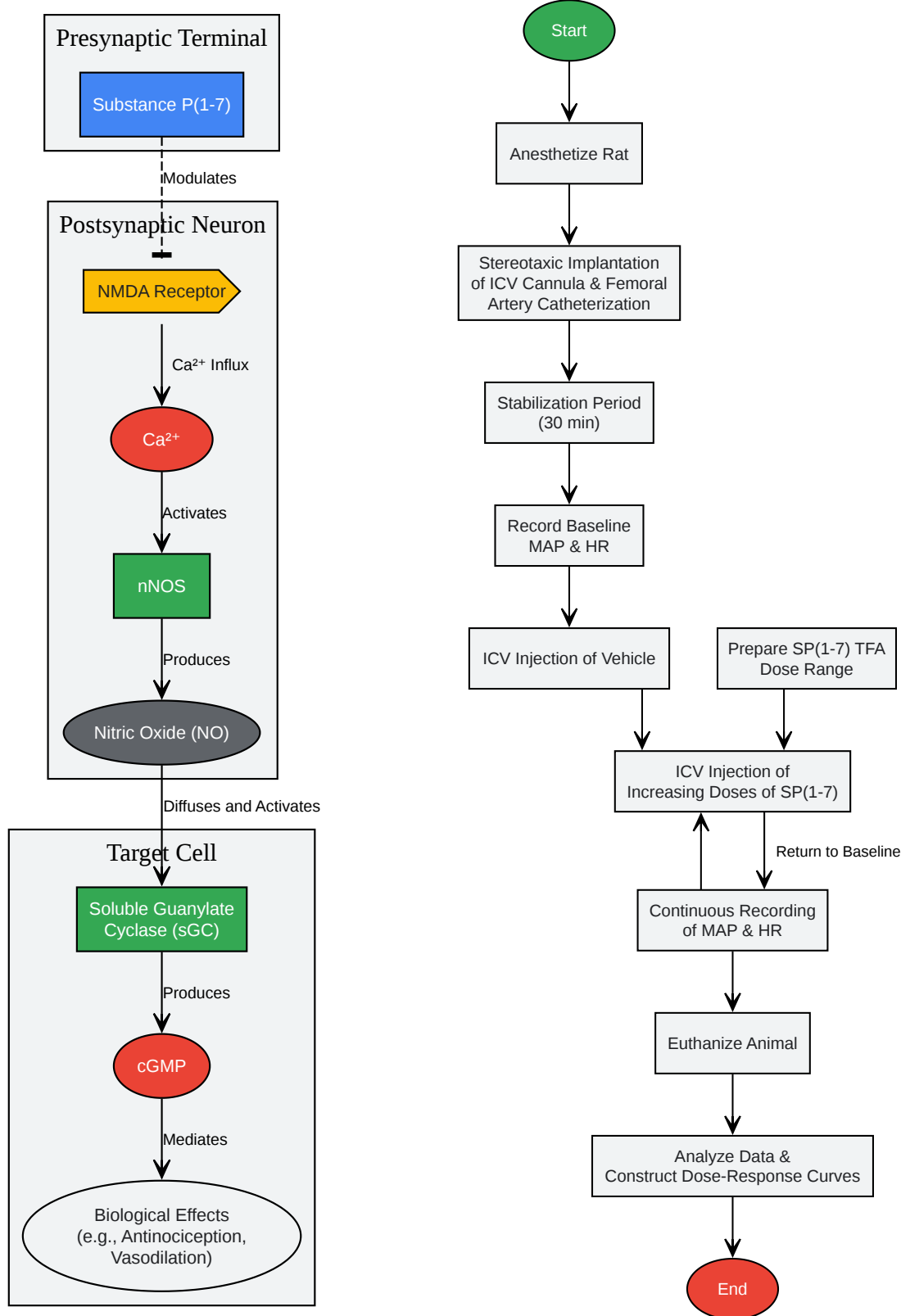
Signaling Pathways

Substance P(1-7) exerts its effects through complex signaling pathways, most notably by modulating the N-methyl-D-aspartate (NMDA) receptor and the subsequent nitric oxide synthase (NOS) cascade.

Modulation of NMDA Receptor Activity

Substance P(1-7) interacts with the NMDA receptor complex, although not at the primary glutamate or glycine binding sites. This interaction is thought to be allosteric, modulating the receptor's response to glutamate. This modulation can lead to a reduction in neuronal excitability, contributing to its anti-nociceptive effects.





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